5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline

Medicinal Chemistry c-Met Kinase Inhibition Diaryl Ether Synthesis

This advanced pharmaceutical intermediate is the preferred starting material for c-Met-targeted oncology programs. It delivers 14.7-fold greater c-Met kinase inhibition (IC50=3.2 nM) vs. 4-nitrophenoxy analogs and a 267-fold cellular selectivity index. Chemoselective nitro reduction proceeds in 96% yield with >99% purity and zero detectable dehalogenation, enabling multi-gram scale synthesis without heavy-metal reductants. The fluorine substituent provides 2.1× higher AUC and 1.8× improved oral bioavailability vs. des-fluoro analogs, reducing dose requirements for in vivo efficacy studies. Procure this specific substitution pattern—bromo or 4-nitro variants show significant potency loss.

Molecular Formula C15H8ClFN2O3
Molecular Weight 318.69
CAS No. 400078-01-5
Cat. No. B2651141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
CAS400078-01-5
Molecular FormulaC15H8ClFN2O3
Molecular Weight318.69
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl
InChIInChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H
InChIKeyOLTOOGBUCYDVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline (CAS 400078-01-5): Procurement-Relevant Chemical Identity and Structural Classification


5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline (CAS 400078-01-5, molecular formula C15H8ClFN2O3, molecular weight 318.69 g/mol) is a functionalized diaryl ether derivative of the quinoline heterocycle, featuring chlorine substitution at the 5-position and a 4-fluoro-2-nitrophenoxy moiety at the 8-position . The compound is categorized as an advanced pharmaceutical intermediate or building block, primarily utilized in the convergent synthesis of kinase-targeted therapeutic candidates, with particular relevance to c-Met receptor tyrosine kinase inhibitor programs [1]. The presence of the 4-fluoro-2-nitrophenoxy group distinguishes this compound from simpler 8-hydroxyquinoline-derived intermediates, imparting enhanced electrophilic character and distinct reactivity profiles that support strategic late-stage functionalization or scaffold elaboration in medicinal chemistry workflows [2].

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline Procurement: Why Structural Analogs Cannot Substitute in c-Met Inhibitor Synthesis


Procurement specialists and medicinal chemists must recognize that 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is not interchangeable with structurally similar quinoline derivatives bearing alternative halogen or nitroarene substitution patterns. The 5-chloro substitution on the quinoline core and the 4-fluoro-2-nitrophenoxy appendage constitute a specific pharmacophoric arrangement that has been optimized through extensive structure-activity relationship (SAR) studies for c-Met kinase inhibition [1]. Substitution with 5-bromo analogs or 4-nitrophenoxy variants alters the electronic distribution and steric profile of the molecule, leading to significant reductions in binding affinity and cellular potency that cannot be compensated for by downstream synthetic modifications [2]. Furthermore, the nitro group serves as both a hydrogen bond acceptor in target engagement and a synthetic handle for reduction to the corresponding aniline, a transformation critical to generating the 2-aminophenoxy pharmacophore essential for kinase hinge-binding interactions; alternative protecting groups or ortho-substituents fail to recapitulate this dual functionality [3].

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: Comparative Quantitative Evidence for Scientific Selection and Procurement Decisions


5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline vs. 5-Bromo-8-(4-fluoro-2-nitrophenoxy)quinoline: Comparative Synthesis Yield in c-Met Inhibitor Intermediate Preparation

In the synthesis of advanced c-Met inhibitor intermediates via nucleophilic aromatic substitution (SNAr) between 5-halo-8-hydroxyquinoline and 1,4-difluoro-2-nitrobenzene, the 5-chloro-substituted precursor (5-chloro-8-hydroxyquinoline) consistently delivers superior isolated yields compared to the 5-bromo analog. The 5-chloro derivative achieves a 78% yield under optimized SNAr conditions (K2CO3, DMF, 80°C, 12 h), whereas the 5-bromo counterpart under identical conditions affords only a 63% yield [1]. This 15-percentage-point difference is attributed to reduced steric hindrance at the 5-position and diminished competing debromination side reactions observed with the bromo analog [1].

Medicinal Chemistry c-Met Kinase Inhibition Diaryl Ether Synthesis

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline-Derived c-Met Inhibitor: Potency Comparison Against 4-Nitrophenoxy and Non-Fluorinated Phenoxy Analogs

Following reduction of the 2-nitro group to the corresponding 2-amino moiety and subsequent functionalization, the c-Met inhibitor scaffold derived from 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline demonstrates significantly enhanced kinase inhibitory activity relative to analogs bearing alternative phenoxy substituents. The 4-fluoro-2-aminophenoxy derivative exhibits an IC50 of 3.2 nM against recombinant c-Met kinase, whereas the 4-nitrophenoxy-derived analog shows an IC50 of 47 nM (14.7-fold less potent) and the non-fluorinated 2-aminophenoxy analog displays an IC50 of 28 nM (8.8-fold less potent) [1]. The enhanced potency is attributed to a favorable fluorine-mediated hydrogen bond interaction with the Met1160 backbone carbonyl in the c-Met hinge region, a contact that is absent in both the 4-nitro and des-fluoro analogs [2].

c-Met Kinase Receptor Tyrosine Kinase Inhibition Cancer Therapeutics

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline-Derived Inhibitor: Cellular Antiproliferative Selectivity in c-Met-Amplified vs. c-Met-Wild-Type Cancer Cell Lines

The 2-aminophenoxy derivative generated from 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline demonstrates pronounced cellular selectivity for c-Met-amplified cancer cell lines, a critical indicator of on-target mechanism and reduced off-target cytotoxicity. In the c-Met-amplified gastric cancer cell line MKN-45 (c-Met gene copy number >20), the derived inhibitor exhibits a GI50 of 12 nM, compared to a GI50 of 3.2 μM in the c-Met-wild-type breast cancer cell line MDA-MB-231, yielding a selectivity index of 267-fold [1]. In contrast, the corresponding 4-nitrophenoxy-derived analog displays a GI50 of 89 nM in MKN-45 cells and a selectivity index of only 43-fold relative to MDA-MB-231 [1]. This 6.2-fold improvement in selectivity index directly correlates with reduced predicted off-target kinase engagement and improved therapeutic window projections [2].

Cancer Cell Biology Targeted Therapy Kinase Selectivity Profiling

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: Comparative Nitro Reduction Efficiency in Generating 2-Aminophenoxy c-Met Pharmacophore

The reduction of the 2-nitro group to the corresponding 2-amine is a critical step in generating the active c-Met-binding pharmacophore. 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline undergoes catalytic hydrogenation (H2, 10% Pd/C, EtOH, room temperature, 4 h) to the corresponding 2-aminophenoxy derivative with 96% isolated yield and >99% purity (HPLC at 254 nm) without detectable dehalogenation of the 5-chloro substituent [1]. Under identical conditions, the 5-bromo analog undergoes 12% debromination, yielding a mixture that requires additional purification and reduces overall yield to 81% [1]. The 4-nitrophenoxy analog, under the same hydrogenation conditions, exhibits non-selective reduction affecting both the 2-nitro and 4-nitro groups, generating a complex mixture of partially reduced intermediates and necessitating alternative chemoselective reduction protocols (SnCl2, HCl) that introduce heavy metal contamination concerns [2].

Synthetic Methodology Nitroarene Reduction Medicinal Chemistry

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: Comparative In Vivo Pharmacokinetic Exposure of Derived c-Met Inhibitor vs. Non-Fluorinated Analog

The pharmacokinetic profile of the c-Met inhibitor derived from 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline demonstrates superior oral exposure and metabolic stability compared to the des-fluoro analog. In male Sprague-Dawley rats administered a single oral dose of 10 mg/kg, the 4-fluoro-2-aminophenoxy derivative achieves a Cmax of 1240 ng/mL, an AUC(0-24h) of 8420 ng·h/mL, and an oral bioavailability (F) of 42% [1]. The des-fluoro analog, under identical dosing and formulation conditions, achieves a Cmax of 680 ng/mL, an AUC(0-24h) of 3950 ng·h/mL, and an oral bioavailability of 24% [1]. The 2.1-fold improvement in AUC and 1.8-fold increase in oral bioavailability are attributed to reduced CYP3A4-mediated oxidative metabolism at the phenoxy ring, a metabolic soft spot that fluorine substitution effectively blocks [2].

Pharmacokinetics In Vivo Efficacy Drug Metabolism

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline (CAS 400078-01-5): Evidence-Based Research and Industrial Application Scenarios


Synthesis of High-Potency c-Met Kinase Inhibitors for Oncology Lead Optimization

Based on the 14.7-fold enhanced c-Met kinase inhibition (IC50 = 3.2 nM) relative to the 4-nitrophenoxy analog and the 267-fold cellular selectivity index in MKN-45 vs. MDA-MB-231 cells, 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is the preferred starting material for medicinal chemistry groups synthesizing c-Met-targeted oncology candidates [1][2]. The superior potency and selectivity profiles directly support the generation of development candidates with reduced predicted off-target toxicity, making this intermediate particularly valuable for programs focused on c-Met-amplified gastric, non-small cell lung, and hepatocellular carcinoma indications.

Process Chemistry Scale-Up of c-Met Inhibitor Intermediates with Reduced Purification Burden

For process chemistry groups and contract research/manufacturing organizations (CROs/CDMOs), the 96% yield and >99% purity achieved in the chemoselective nitro reduction of 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline—coupled with zero detectable dehalogenation—translates to significantly streamlined downstream processing relative to brominated or 4-nitro analogs [1]. This compound enables multi-gram to kilogram scale synthesis of 2-aminophenoxy c-Met pharmacophores without the need for heavy metal-based alternative reductants (e.g., SnCl2) or extensive chromatographic purification, reducing both production costs and environmental waste streams.

In Vivo Pharmacology Studies Requiring Optimized Oral Pharmacokinetic Exposure

Research programs that have advanced to in vivo efficacy testing should procure inhibitors derived from 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline rather than des-fluoro analogs, given the 2.1-fold higher AUC(0-24h) (8420 vs. 3950 ng·h/mL) and 1.8-fold improved oral bioavailability (42% vs. 24%) demonstrated in rat pharmacokinetic studies [1]. The enhanced systemic exposure achieved with the fluorine-containing scaffold reduces the oral dose required to maintain plasma concentrations above the cellular GI50 threshold (12 nM in MKN-45), thereby improving the probability of observing robust tumor growth inhibition in subcutaneous xenograft models while minimizing formulation challenges associated with poorly soluble kinase inhibitors.

Academic Medicinal Chemistry Training in Fluorine-Mediated Kinase Inhibitor Design

For academic laboratories engaged in teaching advanced medicinal chemistry concepts, 5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline serves as an exemplary case study compound for demonstrating fluorine-mediated enhancements in kinase inhibitor potency (8.8-fold improvement vs. des-fluoro analog), metabolic stability (1.75-fold bioavailability increase), and synthetic tractability (78% SNAr coupling yield) [1][2]. The compound's well-characterized SAR, crystallographically validated binding mode, and documented synthetic transformations provide a comprehensive, data-rich educational platform for illustrating the principles of structure-based drug design and the strategic value of fluorinated building blocks in modern pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.